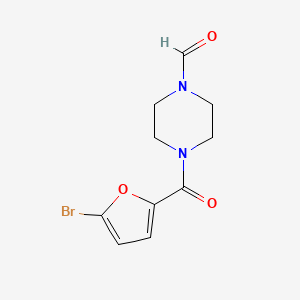
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione, also known as CMMD or IMC-1, is a synthetic compound that has shown potential as an anti-inflammatory and analgesic agent. It belongs to the class of imidazolidinedione derivatives and has been the subject of scientific research due to its promising pharmacological properties.
作用机制
The exact mechanism of action of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is thought to act on multiple targets involved in pain and inflammation pathways. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also modulates the activity of ion channels and receptors involved in pain signaling, including TRPV1 and NMDA receptors.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been shown to have anti-inflammatory and analgesic effects in animal models. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of microglia and astrocytes. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also been shown to reduce pain behavior in animal models of neuropathic pain and inflammatory pain.
实验室实验的优点和局限性
One advantage of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is its specificity for pain and inflammation pathways, which may reduce the risk of side effects compared to non-specific drugs. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also shown promising results in animal models, which suggests that it may have potential as a therapeutic agent. However, further studies are needed to determine the safety and efficacy of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione in humans. One limitation of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
Future research on 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione could focus on its potential use in the treatment of specific types of pain and inflammation, such as neuropathic pain and neuroinflammation. Studies could also investigate the optimal dosing and administration of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione, as well as its safety and efficacy in humans. Additionally, research could explore the potential of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione as a lead compound for the development of new drugs with improved pharmacological properties.
合成方法
The synthesis of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-chlorophenylhydrazine with 2-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with chloroacetic acid and potassium hydroxide to yield the final compound. The synthesis method has been optimized to achieve high yields and purity.
科学研究应用
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been studied for its potential use in the treatment of chronic pain, inflammation, and neuropathic pain. In vitro studies have shown that 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione can inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells that play a role in neuroinflammation. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also been shown to have analgesic effects in animal models of neuropathic pain.
属性
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-3-2-5-11(15)9-14-16(21)20(17(22)19-14)13-7-4-6-12(18)10-13/h2-10H,1H3,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJATWNNJOFLJD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-(2-methoxybenzylidene)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)


![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)
![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)